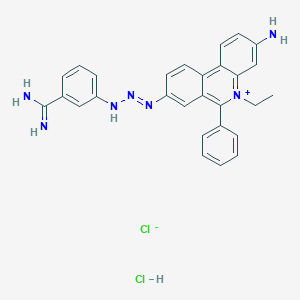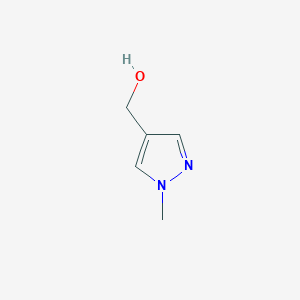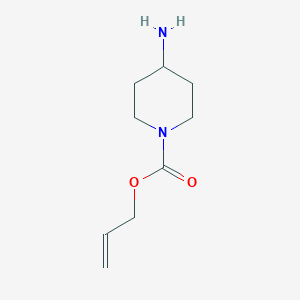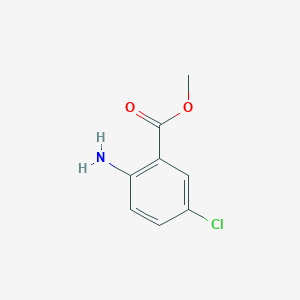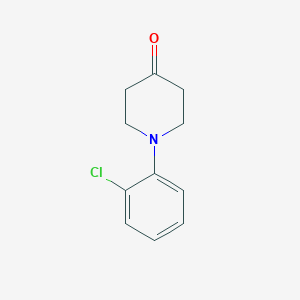
1-(2-Chlorophenyl)piperidin-4-one
Übersicht
Beschreibung
“1-(2-Chlorophenyl)piperidin-4-one” is a chemical compound of interest in various fields of chemistry and pharmacology. Due to its structural specificity, research on this compound involves its synthesis, characterization, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of compounds related to “1-(2-Chlorophenyl)piperidin-4-one” involves the condensation of specific amine precursors with chlorinated aromatic compounds. For example, a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was synthesized via the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride, using methylene dichloride as a solvent and triethylamine as the base (Benakaprasad et al., 2007).
Molecular Structure Analysis
X-ray crystallography is a common technique used to analyze the molecular structure of chlorophenyl piperidinones. The crystallographic analysis of related compounds has revealed that these molecules often crystallize in specific space groups with the piperidine ring adopting a chair conformation. The geometry around substituent atoms, such as sulfur in sulfonylated derivatives, is typically distorted from regular tetrahedral (Benakaprasad et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis of 1-Arylpiperidin-4-ols : Reese and Thompson (1988) described the use of 1-(2-chlorophenyl)piperidin-4-one in synthesizing 1-arylpiperidin-4-ols, which have broad applications in scientific research (Reese & Thompson, 1988).
Chemical Research and Structural Analysis : Karthik et al. (2021) highlighted the compound's potential in chemical research due to its stable structure and diverse structural and electronic properties (Karthik et al., 2021).
Anticonvulsant Drug Research : Georges et al. (1989) used 1-(2-chlorophenyl)piperidin-4-one in structural research on anticonvulsant drugs (Georges et al., 1989).
Synthesis and Structural Analysis : Fatma et al. (2017) discussed its application in the synthesis of complex chemical structures and their structural analysis (Fatma et al., 2017).
Dopamine Receptor Research : Rowley et al. (1997) identified it as a selective high-affinity ligand at the human dopamine D4 receptor, with moderate affinity for D2 receptors (Rowley et al., 1997).
CB1 Cannabinoid Receptor Antagonist : Shim et al. (2002) noted its potency as a selective antagonist for the CB1 cannabinoid receptor (Shim et al., 2002).
Antibacterial and Antifungal Activity : Kayalvizhi et al. (2018) reported significant antibacterial and antifungal activity, particularly against MRSA (Kayalvizhi et al., 2018).
Myolytic Action in Smooth Musculature : Stochla and Grzybek-Kania (1975) found that derivatives of this compound have myolytic action on the smooth musculature of the guinea pig isolated intestine (Stochla & Grzybek-Kania, 1975).
Crystal Structure Analysis : Priya et al. (2015) and Park et al. (2012) studied its crystal structure, revealing insights into its chair conformation and hydrogen bonding linking molecules (Priya et al., 2015), (Park et al., 2012).
Insecticidal Activities : Jiang et al. (2013) reported insecticidal activities of some synthesized compounds containing elements of 1-(2-chlorophenyl)piperidin-4-one against Plutella xylostella (Jiang et al., 2013).
Safety And Hazards
The safety information for “1-(2-Chlorophenyl)piperidin-4-one” indicates that it should be handled with care. It is recommended to avoid all personal contact, including inhalation, and to use the compound in a well-ventilated area . The compound is also classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .
Zukünftige Richtungen
While specific future directions for “1-(2-Chlorophenyl)piperidin-4-one” are not mentioned in the sources, piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “1-(2-Chlorophenyl)piperidin-4-one” and similar compounds could have potential applications in these areas.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-3-1-2-4-11(10)13-7-5-9(14)6-8-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTPHQOFZKEEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629667 | |
| Record name | 1-(2-Chlorophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)piperidin-4-one | |
CAS RN |
115012-47-0 | |
| Record name | 1-(2-Chlorophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



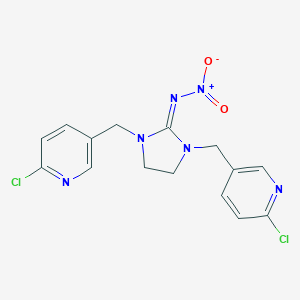
![1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B46900.png)
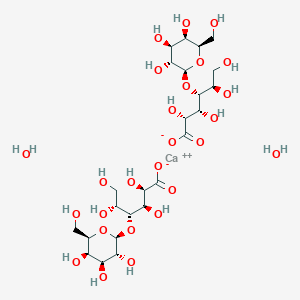
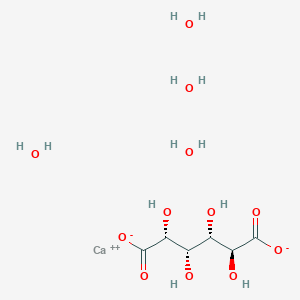

![Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene-, (-)-](/img/structure/B46911.png)
